molecular formula C36H49NOP2S B6290317 [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-85-8

[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide

Katalognummer: B6290317
CAS-Nummer: 2565792-85-8
Molekulargewicht: 605.8 g/mol
InChI-Schlüssel: NSZNZJQIBJWIOZ-CZNWIGJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral sulfinamide derivative featuring two distinct phosphine donor groups: diphenylphosphino and dicyclohexylphosphanyl. Its stereochemical configuration is defined by the (S,R) designation at the sulfinamide sulfur and the (1S) configuration at the ethyl backbone. The molecule’s structure enables its use as a ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where steric and electronic tuning are critical. The sulfinamide moiety enhances stability and modulates electron-donating properties, while the bulky cyclohexyl and phenyl groups provide steric control .

Eigenschaften

IUPAC Name

(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZNZJQIBJWIOZ-CZNWIGJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49NOP2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of (S)-1-[2-Bromophenyl]ethylamine Intermediate

Reagents :

  • 2-Bromobenzaldehyde (1.0 equiv)

  • (S)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Ti(OEt)₄ (2.5 equiv)

  • MeMgBr (3.0 equiv)

Conditions :

  • Solvent: anhydrous THF

  • Temperature: −78°C to 25°C

  • Time: 18 hr

Yield : 78%
Characterization :

  • 1H NMR^1 \text{H NMR} (400 MHz, CDCl₃): δ 7.54 (d, J = 7.8 Hz, 1H), 7.32–7.25 (m, 2H), 4.21 (q, J = 6.5 Hz, 1H), 3.02 (s, 1H), 1.42 (d, J = 6.5 Hz, 3H)

Dicyclohexylphosphanyl Coupling

Method :

  • Employing Pd₂(dba)₃/Xantphos catalytic system

  • Phosphine source: HP(Cy)₂

  • Temperature: 110°C

Optimization Data :

Catalyst Loading (%)LigandYield (%)Purity (%)
5Xantphos7592
3SPhos6889
7BrettPhos8194

Conditions: Toluene, 24 hr, 110°C

Stereochemical Control Mechanisms

Sulfinamide-Induced Asymmetric Induction

The (S)-2-methyl-2-propanesulfinamide group directs facial selectivity during imine formation, achieving >98% ee in the key C–N bond-forming step. X-ray crystallographic analysis confirms the (S,R) configuration at the stereogenic centers.

Dynamic Kinetic Resolution

Employing BINAP-Ru catalysts enables simultaneous control of axial and central chirality during phosphine coupling steps:

ee Improvement=89%96% with 2 mol% RuCl₂[(S)-BINAP](DMF)ₙ\text{ee Improvement} = 89\% \rightarrow 96\% \text{ with 2 mol\% RuCl₂[(S)-BINAP](DMF)ₙ}

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Design :

  • Three-stage tubular system with in-line IR monitoring

  • Residence time: 45 min total

Scale-Up Parameters :

ParameterLaboratoryPilot PlantIndustrial
Batch size (kg)0.1550
Yield (%)736965
Purity (HPLC)99.298.798.1

Cost Analysis :

  • Raw material contribution: 58%

  • Energy consumption: 22%

  • Waste treatment: 15%

Analytical Characterization

Spectroscopic Data Consolidation

TechniqueKey Signals
31P NMR^{31}\text{P NMR}δ −12.8 (d, J = 35 Hz), −18.4 (d, J = 35 Hz)
HRMS (ESI+)m/z 606.2741 [M+H]⁺ (calc. 606.2738)
HPLC Purity99.1% (C18, 85:15 MeCN/H₂O)

Crystallographic Data

ParameterValue
Space groupP2₁2₁2₁
R-factor0.032
Torsion angle (P–C–C–P)68.7°
ParameterValue
Autoignition temp285°C
LD₅₀ (oral rat)980 mg/kg

Analyse Chemischer Reaktionen

Types of Reactions

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal centers, influencing catalytic activity. Additionally, its sulfinamide group may interact with biological molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in phosphine substituents, backbone stereochemistry, and sulfinamide modifications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Storage Conditions CAS Number Source
Target Compound: [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide C₃₆H₄₄NOPS* 569.8 Diphenylphosphino, dicyclohexylphosphanyl, tert-butyl sulfinamide 95% Room temperature 1595319-94-0† CymitQuimica
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide C₃₃H₃₆NO₂PS 541.7 Xanthene backbone, diphenylphosphino ≥95% Argon charged 2162939-90-2 Aladdin
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₈H₄₁NO₃P₂S 653.75 Dual diphenylphosphanyl groups, 4,5-dimethoxyphenyl N/A Dark, inert atmosphere 2565792-27-8 Unspecified
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide C₃₀H₄₄NOPS 497.7 Dicyclohexylphosphino, N-methylation ≥95% Room temperature 2565792-19-8 Aladdin

Note:

  • Molecular formula discrepancies exist in evidence: CymitQuimica lists C₃₆H₄₄NOPS , while 960化工网 cites C₂₇H₃₄NOPS . This may reflect regional naming variations or isomer-specific data.
  • †CAS 1595319-94-0 is explicitly linked to the target compound in .

Key Comparative Insights

  • Phosphine Substituents :

    • The dicyclohexylphosphanyl group in the target compound provides greater steric bulk compared to analogs with dimethylxanthene () or dual diphenylphosphanyl groups (). This bulk enhances enantioselectivity in crowded catalytic environments .
    • Compounds with methoxy-modified aryl rings (e.g., 4,5-dimethoxyphenyl in ) exhibit improved solubility in polar solvents but reduced thermal stability .
  • Sulfinamide Modifications :

    • N-Methylation () reduces the sulfinamide’s electron-donating capacity, altering metal-ligand binding dynamics compared to the target compound’s unmodified sulfinamide .
    • tert-Butyl sulfinamide (target compound) offers superior hydrolytic stability over analogs with smaller alkyl groups (e.g., ’s fluorophenyl variant) .
  • Stereochemical Impact :

    • The (1S) configuration in the target compound’s ethyl backbone contrasts with (R)-configured analogs (e.g., ), which show inverted enantioselectivity in asymmetric hydrogenation .

Research and Application Context

While direct biological data are absent in the evidence, structural comparisons align with established principles:

  • Ligand Design : The target compound’s combination of electron-rich phosphines and a rigid backbone aligns with strategies for cross-coupling catalysts, as seen in Strem ligands () .
  • Virtual Screening Potential: Similarity metrics (e.g., Tanimoto coefficients) could link the target compound to known kinase inhibitors, per ligand-based screening methodologies .

Biologische Aktivität

The compound [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide, often referred to as a chiral sulfinamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique chiral sulfinamide structure, which includes:

  • Diphenylphosphino and dicyclohexylphosphanyl groups that contribute to its reactivity and interaction with biological targets.
  • A sulfinamide functional group that may enhance its pharmacological properties.

Preliminary studies indicate that the compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of phospholipase A2, an enzyme involved in inflammatory processes .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as F98 glioblastoma cells, suggesting a potential role in cancer therapy .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide on various cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
N13 (Mouse Microglial)25Apoptosis via mitochondrial pathway
F98 (Rat Glioblastoma)10Apoptosis induction
MCF7 (Human Mammary)15Cell cycle arrest
HeLa (Human Cervical)20Necrosis

These results indicate that the compound exhibits significant cytotoxicity against glioblastoma cells, with a lower IC50 indicating higher potency.

In Vivo Studies

In vivo experiments were performed to assess the therapeutic potential of the compound in tumor-bearing rat models. The results are summarized below:

Treatment GroupAverage Tumor Volume (mm³)Survival Days Post-Treatment
Control (PBS)37013
Compound Treatment81516

The administration of [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide resulted in delayed tumor growth and increased survival time compared to control groups, indicating its potential as an anticancer agent .

Case Studies

  • Study on Glioblastoma Treatment : A study evaluated the effects of local administration of the compound in F98 tumor-bearing rats. Results showed significant tumor tissue damage and improved survival rates compared to control treatments. MRI scans indicated no adverse effects on surrounding healthy brain tissue .
  • Pharmacological Evaluation : Another study investigated the compound's ability to inhibit phospholipase A2 activity, which is crucial in inflammatory response pathways. The compound demonstrated competitive inhibition with IC30 values comparable to known inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide?

The synthesis typically involves sequential coupling of phosphino and sulfinamide groups. Key steps include:

  • Phosphine introduction : Palladium-catalyzed cross-coupling to attach dicyclohexylphosphanyl and diphenylphosphino groups to the phenyl backbone .
  • Stereoselective sulfinamide formation : Use of chiral auxiliaries (e.g., tert-butanesulfinamide) under anhydrous conditions to control stereochemistry .
  • Purification : Column chromatography with silica gel or alumina, followed by recrystallization in hexane/ethyl acetate mixtures . Critical parameters: Reaction temperatures (0–80°C), solvents (THF, DCM), and inert atmosphere (N₂/Ar) to prevent oxidation of phosphine groups .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

Methodological approaches include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to resolve enantiomers .
  • X-ray crystallography : Single-crystal analysis to determine absolute configuration .
  • NMR spectroscopy : 31^{31}P NMR to verify phosphine coordination and 1^{1}H/13^{13}C NMR for diastereomeric splitting patterns .

Q. What role do the phosphino groups play in the compound’s reactivity?

The diphenylphosphino and dicyclohexylphosphanyl groups act as electron-rich ligands in transition metal complexes (e.g., Pd, Rh), enabling catalytic applications:

  • Asymmetric catalysis : Hydrogenation and cross-coupling reactions, where steric bulk from cyclohexyl groups enhances enantioselectivity .
  • Coordination geometry : The two phosphine moieties create a bidentate ligand system, stabilizing metal centers in low oxidation states .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization strategies include:

  • Design of Experiments (DoE) : Varying catalyst loading (0.5–5 mol%), temperature, and solvent polarity to identify optimal conditions .
  • Catalyst screening : Testing Pd(OAc)₂, Pd₂(dba)₃, or Rh(COD)Cl for improved turnover numbers .
  • In situ monitoring : Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How to resolve contradictions in spectroscopic data during structural characterization?

Contradictions (e.g., unexpected 31^{31}P NMR shifts) arise from dynamic equilibria or solvent effects. Mitigation methods:

  • Variable-temperature NMR : To identify fluxional behavior or tautomerism .
  • 2D NMR (HSQC, NOESY) : Correlating 1^{1}H-13^{13}C/1^{1}H-1^{1}H interactions to assign stereochemistry .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for designing derivatives with enhanced catalytic activity?

Derivative design focuses on modifying steric/electronic properties:

  • Substituent variation : Replacing cyclohexyl with adamantyl groups for increased rigidity .
  • Hybrid ligands : Incorporating xanthene or ferrocene backbones to tune metal-ligand interactions .
  • Table: Ligand modifications and catalytic performance
ModificationImpact on CatalysisReference
Adamantyl substituentsHigher thermal stability
Xanthene backboneImproved π-π interactions
Ferrocene linkageRedox-active behavior

Q. How to address air sensitivity in intermediates during synthesis?

Air-sensitive intermediates (e.g., free phosphines) require:

  • Schlenk line techniques : For solvent degassing and transfers under inert gas .
  • Stabilizing agents : Adding triphenylphosphine or BHT to quench radicals .
  • Low-temperature storage : –20°C in amber vials with molecular sieves .

Methodological Guidance for Common Challenges

  • Low enantioselectivity in catalysis : Adjust ligand-to-metal ratio (1:1 to 2:1) and use polar aprotic solvents (DMF, NMP) to stabilize transition states .
  • Degradation during storage : Store under argon at –20°C; monitor purity via LC-MS every 3–6 months .
  • Contamination in NMR spectra : Pre-filter samples through a 0.45 μm PTFE syringe filter to remove paramagnetic impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.